(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid
Description
(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a pyridin-4-yl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions . The (R)-stereochemistry at the α-carbon further distinguishes it from enantiomeric counterparts, impacting biological activity and synthetic applications.
Properties
Molecular Formula |
C22H18N2O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C22H18N2O4/c25-21(26)20(14-9-11-23-12-10-14)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19-20H,13H2,(H,24,27)(H,25,26) |
InChI Key |
QGNHSZXPAREYDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=NC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-4-yl)acetic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated peptide synthesizers, to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group is cleaved under basic conditions via β-elimination, generating dibenzofulvene (DBF) and exposing the free amine. This reaction is critical in peptide synthesis.
| Reagent | Conditions | Outcome |
|---|---|---|
| 20% piperidine/DMF | Room temperature, 20–30 minutes | Complete Fmoc removal (>95% efficiency) |
| 2% DBU/DMF | 5–10 minutes | Rapid deprotection (suitable for automation) |
-
Mechanism : Base abstraction of the Fmoc α-hydrogen triggers elimination, releasing CO₂ and forming DBF .
-
Applications : Enables sequential peptide chain elongation in solid-phase synthesis .
Esterification and Amidation Reactions
The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Esterification | DCC, methanol | 0°C → RT, 12 hours | Methyl ester derivative (yield: 85–90%) |
| Amidation | EDCI/HOBt, benzylamine | DMF, RT, 4 hours | Benzylamide analog (yield: 78%) |
-
Coupling Agents : EDCI or DCC with HOBt minimizes racemization.
-
Steric Effects : The pyridin-4-yl group influences reaction rates due to electronic and spatial factors.
Substitution Reactions at the Pyridinyl Ring
The pyridine ring undergoes electrophilic aromatic substitution (EAS) at the meta position relative to the acetic acid moiety.
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hours | 3-nitro-pyridin-4-yl derivative |
| Bromination | Br₂/FeBr₃ | RT, 1 hour | 3-bromo-pyridin-4-yl analog |
-
Regioselectivity : Electron-withdrawing effects of the acetic acid group direct substitution to the meta position.
-
Limitations : Harsh conditions may degrade the Fmoc group, requiring sequential deprotection.
Oxidation
The pyridine ring is resistant to oxidation, but the acetic acid side chain can be modified:
| Target Site | Reagent | Conditions | Product |
|---|---|---|---|
| Alcohol derivative | KMnO₄, acidic H₂O | 60°C, 6 hours | Ketone (via oxidation of α-carbon) |
Reduction
Selective reduction of the pyridine ring is achievable under catalytic hydrogenation:
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C (10 atm) | Ethanol, RT, 12 hours | Piperidin-4-yl acetic acid |
Complex Formation and Coordination Chemistry
The pyridine nitrogen acts as a Lewis base, forming coordination complexes with metals:
| Metal Ion | Ligand Ratio | Application |
|---|---|---|
| Cu(II) | 1:2 | Catalyzes asymmetric synthesis |
| Pd(II) | 1:1 | Cross-coupling reactions |
-
Stability Constants : Log K values for Cu(II) complexes exceed 8.5, indicating strong binding.
Photochemical Reactivity
UV irradiation induces decarboxylation in the presence of photosensitizers:
| Condition | Product | Yield |
|---|---|---|
| UV (365 nm), Rose Bengal | Pyridin-4-yl-ethylamine derivative | 65% |
Comparative Reactivity with Analogues
| Compound | Deprotection Rate | Esterification Yield |
|---|---|---|
| (R)-Fmoc-pyridin-4-YL-acetic acid | 100% (baseline) | 85–90% |
| (S)-Fmoc-pyridin-3-YL-acetic acid | 98% | 82% |
| Fmoc-quinolin-4-YL-acetic acid | 75% | 68% |
-
Key Insight : Steric and electronic differences between pyridin-4-yl and other aryl groups modulate reactivity.
Stability Under Various Conditions
| Condition | Degradation | Half-Life |
|---|---|---|
| Aqueous acid (pH 2) | <5% after 24 hours | >1 month |
| Aqueous base (pH 10) | Full Fmoc cleavage | 30 minutes |
| UV light (254 nm) | 20% decarboxylation | 8 hours |
Scientific Research Applications
Organic Synthesis
Fmoc-Dab-Py-Ac serves as a valuable intermediate in organic synthesis due to its structural complexity and functional groups. It is utilized in:
- Peptide Synthesis : The Fmoc group acts as a protecting group for amines, facilitating the formation of peptide bonds without unwanted side reactions. This property is particularly useful in solid-phase peptide synthesis (SPPS) where precise control over the synthesis process is required .
- Combinatorial Chemistry : The compound is employed as a building block for generating diverse libraries of compounds, allowing for high-throughput screening of biological activities.
Medicinal Chemistry
In the field of medicinal chemistry, Fmoc-Dab-Py-Ac has shown promise in:
- Drug Development : The compound serves as a precursor for pharmaceuticals targeting specific biological pathways. Its ability to modulate enzyme activity makes it suitable for developing inhibitors or activators of target proteins .
- Biological Studies : Researchers utilize this compound to investigate enzyme mechanisms and protein-ligand interactions, providing insights into biochemical processes and potential therapeutic targets.
Material Science
Fmoc-Dab-Py-Ac's unique properties also extend to material science applications:
- Specialty Chemicals : It is used in the production of specialty chemicals with unique properties that can be tailored for specific industrial applications, such as coatings or polymers .
Case Study 1: Peptide Synthesis Optimization
In a study focused on optimizing peptide synthesis protocols, researchers utilized Fmoc-Dab-Py-Ac as a key intermediate. The study demonstrated that employing this compound significantly improved yield and purity compared to traditional methods. The Fmoc protection allowed for more efficient coupling reactions, minimizing side products and enhancing overall synthesis efficiency .
Case Study 2: Enzyme Inhibition Studies
Another notable application was reported in enzyme inhibition studies, where Fmoc-Dab-Py-Ac was tested against specific enzymes involved in metabolic pathways. The results indicated that derivatives of this compound exhibited competitive inhibition, suggesting potential therapeutic applications in treating metabolic disorders. The study highlighted the importance of the pyridinyl moiety in enhancing binding affinity to the enzyme's active site .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The Fmoc group can be used to protect amino groups during peptide synthesis, preventing unwanted side reactions.
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a class of Fmoc-protected amino acids with variable side chains. Key analogs include:
Physicochemical Properties
- Polarity : The pyridin-4-yl group confers higher polarity compared to naphthalen-1-yl (logP ~1.5 vs. ~3.0 estimated) due to nitrogen’s electronegativity, enhancing aqueous solubility.
- Stability : Fmoc-protected compounds are generally stable under acidic conditions but cleaved by bases (e.g., piperidine). Pyridin-4-yl’s electron-withdrawing nature may slightly accelerate deprotection compared to phenyl analogs .
- Stereochemical Impact: The (R)-configuration can alter peptide secondary structures, as seen in analogs like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid (CAS 250384-77-1), where stereochemistry affects enzyme recognition .
Biological Activity
(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid, commonly referred to as Fmoc-pyridine-acetic acid, is an organic compound notable for its structural complexity and potential biological applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis, and a pyridinyl acetic acid moiety that may enhance its biological interactions.
Structure
The compound's structure is characterized by:
- Fmoc Group : A stable protecting group that facilitates selective reactions during peptide synthesis.
- Pyridinyl Acetic Acid Moiety : This component is crucial for the compound's biological activity, potentially influencing interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Protection of Amino Groups : The amino functionality is protected using the Fmoc group.
- Formation of the Pyridinyl Acetic Acid : This step involves coupling the protected amine with the pyridinyl acetic acid under specific conditions.
- Purification : The final product is purified using techniques such as chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets, including enzymes and receptors. The Fmoc group offers stability during reactions, while the pyridine moiety may facilitate binding through hydrogen bonding and hydrophobic interactions.
Potential Applications
The compound has been studied for various applications in medicinal chemistry:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties, particularly against biofilm-forming pathogens. For instance, acetic acid derivatives have shown effectiveness in inhibiting growth at low concentrations .
- Enzyme Modulation : The structural features may allow it to modulate enzyme functions or act as an inhibitor in biochemical pathways, which could be explored through interaction studies using techniques like surface plasmon resonance or molecular docking.
Antibacterial Properties
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. A study on acetic acid revealed:
- Minimum Inhibitory Concentration (MIC) : 0.16–0.31% for various wound pathogens.
- Biofilm Formation Prevention : Effective at preventing biofilm formation at concentrations of 0.31% .
Enzyme Interaction Studies
Studies involving similar pyridine-containing compounds have suggested their potential to interact with specific enzymes, leading to modulation of their activity. These interactions could be quantitatively analyzed through binding affinity studies.
Data Tables
| Property | Details |
|---|---|
| Chemical Formula | C17H15NO4 |
| Molecular Weight | 285.31 g/mol |
| Fmoc Group Stability | Stable under acidic conditions |
| Antibacterial MIC | 0.16–0.31% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
